molecular formula C17H21N3O4 B2497883 2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide CAS No. 1223728-70-8

2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide

Cat. No. B2497883
CAS RN: 1223728-70-8
M. Wt: 331.372
InChI Key: YJYJENGESWBKRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide" often involves multi-step reactions, including cycloaddition, Ugi reactions, and acylation. For instance, cyclohexyl or benzyl isocyanide undergoes Ugi reactions to yield complex adducts, indicative of the intricate synthetic routes possible for such compounds (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of closely related compounds showcases a diversity of interactions and conformations. For example, N-3-hydroxyphenyl-4-methoxybenzamide's structure was elucidated through X-ray diffraction and DFT calculations, revealing the effects of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be highlighted by examining their reaction under various conditions. For instance, the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction, demonstrating the complex reactivity and potential for selectivity based on environmental conditions (Palmer et al., 1995).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure significantly influence the practical applications and handling of these compounds. Research on similar benzamide derivatives provides insights into these aspects, showcasing how variations in structure affect physical properties (Abdulla et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for understanding the application scope of these compounds. The Rh(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines showcases innovative routes to derive complex structures, highlighting the versatile chemical properties of benzamide derivatives (Li et al., 2019).

Scientific Research Applications

Improved Synthesis Techniques for Nucleosides

The use of 3-Methoxy-4-phenoxybenzoyl group for amino protection in nucleosides has shown significant selectivity and stability advantages, particularly with 2'-deoxycytidine, under controlled conditions. This method provides a stable and selective approach towards the synthesis of oligodeoxyribonucleotides on solid support via the phosphotriester approach, minimizing depurination and offering milder deprotection conditions due to the high lipophilicity of the protecting group (R. Mishra & K. Misra, 1986).

Novel Cyclic Dipeptidyl Ureas Synthesis

The synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides presents a new class of cyclic dipeptidyl ureas, achieved through Ugi reactions followed by reactions with sodium ethoxide. This novel method yields compounds composed of arylglycine and alanine derivatives linked through a urea moiety, offering a new avenue for the design of pseudopeptidic compounds (M. Sañudo, S. Marcaccini, S. Basurto, & T. Torroba, 2006).

Reductive Chemistry in Cytotoxin Development

The novel bioreductive drug 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide demonstrates selective toxicity towards hypoxic cells, attributed to the oxygen-inhibited enzymatic reduction of its nitro groups to amine or hydroxylamine. This reductive chemistry facilitates the generation of more cytotoxic derivatives, highlighting the importance of understanding the reduction mechanisms in the development of hypoxia-selective cytotoxins (B. Palmer, P. V. van Zijl, W. Denny, & W. Wilson, 1995).

Antifolate Properties of Novel Compounds

The synthesis of 5,10-ethano-5,10-dideazaaminopterin and its evaluation for DHFR and L1210 cell growth inhibition reveal comparable potency to methotrexate, alongside a transport advantage for influx into L1210 cells. This research points to the potential of novel deazaaminopterin analogues in cancer treatment, necessitating further investigation into their efficacy and transport mechanisms (J. Degraw, P. H. Christie, W. T. Colwell, & F. M. Sirotnak, 1992).

properties

IUPAC Name

2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-23-12-5-6-13(16(19)22)14(9-12)24-10-15(21)20-17(11-18)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYJENGESWBKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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